![molecular formula C17H14ClF2NO2 B12288914 N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)

N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

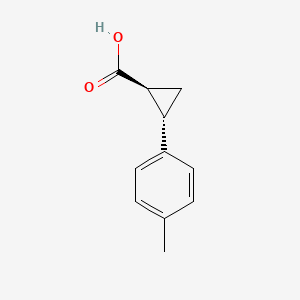

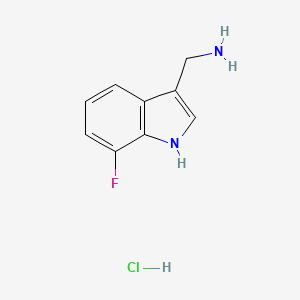

N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe, einer Difluorbenzamid-Einheit und einer Dimethyloxyethyl-Verknüpfung aus. Ihre einzigartige Struktur ermöglicht eine Vielzahl chemischer Reaktionen und Anwendungen, was sie zu einem wertvollen Studienobjekt macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit 2,6-Difluoroanilin in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei kontrollierter Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die Dimethyloxyethylgruppe einzuführen, wobei oft Reagenzien wie Dimethylsulfat oder Methyliodid unter basischen Bedingungen verwendet werden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie angewendet, um hochreines N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the dimethyl-oxoethyl group, often using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nucleophile: Ammoniak, Amine, Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften, untersucht.

Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.

Industrie: Wird in der Produktion von Spezialchemikalien und Materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. So kann sie beispielsweise als Hemmstoff bestimmter Kinasen oder Proteasen wirken, zelluläre Signalwege stören und zum Zelltod in Krebszellen führen .

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Chlorphenyl)-1,2-phenylendiamin: Teilt die Chlorphenylgruppe, unterscheidet sich aber im Rest der Struktur.

2-(4-Chlorphenyl)-chinazolin-4(3H)-on: Enthält eine Chlorphenylgruppe und einen Chinazolinring.

N-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide: Zeigt eine Chlorphenylgruppe und einen Oxadiazolring auf

Einzigartigkeit

N-[2-(4-Chlorphenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamid ist einzigartig aufgrund seiner Kombination aus einer Chlorphenylgruppe, einer Difluorbenzamid-Einheit und einer Dimethyloxyethyl-Verknüpfung. Diese einzigartige Struktur ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und vielfältige biologische Aktivitäten zu zeigen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .

Eigenschaften

Molekularformel |

C17H14ClF2NO2 |

|---|---|

Molekulargewicht |

337.7 g/mol |

IUPAC-Name |

N-[1-(4-chlorophenyl)-2-methyl-1-oxopropan-2-yl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C17H14ClF2NO2/c1-17(2,15(22)10-6-8-11(18)9-7-10)21-16(23)14-12(19)4-3-5-13(14)20/h3-9H,1-2H3,(H,21,23) |

InChI-Schlüssel |

HAHNJMYZLDGLLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)

![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)